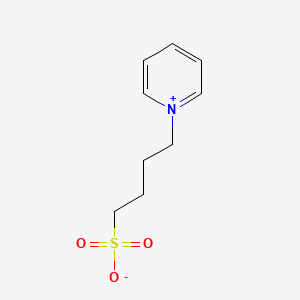

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

Übersicht

Beschreibung

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate, also known as RH 421, is a compound characterized by its unique ionic structure, which includes a positively charged pyridinium ring and a negatively charged butane sulfonate group. This compound has garnered attention for its various biological activities, particularly in the context of neuronal function and membrane dynamics.

The primary mechanism of action for this compound involves its interaction with neuronal membranes, influencing ion channel activity and synaptic processes. It acts as a voltage-sensitive styryl dye , which allows it to modulate membrane potential effectively. This modulation is crucial for maintaining cellular excitability and neurotransmission in neurons.

Target of Action

The compound primarily targets:

- β-galactosidase : It serves as a chromogenic substrate for this enzyme, indicating its role in metabolic pathways involving β-galactosides.

- Ion Channels : It influences the activity of ion channels, particularly in relation to sodium and potassium gradients maintained by Na+/K±ATPase.

This compound exhibits several notable biochemical properties:

- Electrochromic Properties : The compound can act as a probe for studying proton binding on the membrane surface, which is essential for understanding various physiological processes.

- Cellular Effects : When introduced into lipid bilayers containing ergosterol, it increases the number of open amphotericin channels, indicating its potential to alter membrane permeability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for cellular uptake due to its lipophilic nature. This characteristic allows it to penetrate lipid bilayers effectively, facilitating its distribution within cells. The fluorescence lifetime of this compound is longer than that of other dyes in aqueous solutions, enhancing its utility as a biological probe.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

Study 1: Neuronal Activity Modulation

In a study examining synaptic activity, it was found that this compound significantly altered membrane potentials in cultured neurons. The modulation was attributed to its interaction with voltage-gated ion channels, leading to enhanced synaptic transmission under specific conditions.

Study 2: Enzymatic Interaction

Another investigation focused on the interaction between this compound and Na+/K±ATPase. The results indicated that the compound could influence the conformational transitions of this enzyme, thereby affecting ion transport across neuronal membranes.

Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Modulation of Membrane Potential | Alters neuronal excitability and synaptic transmission |

| Interaction with β-galactosidase | Acts as a substrate for metabolic studies |

| Influence on Ion Channels | Affects sodium and potassium gradients through Na+/K±ATPase interactions |

| Electrochromic Properties | Serves as a probe for studying proton binding on membranes |

Eigenschaften

IUPAC Name |

4-pyridin-1-ium-1-ylbutane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHRBRNPZIHENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.